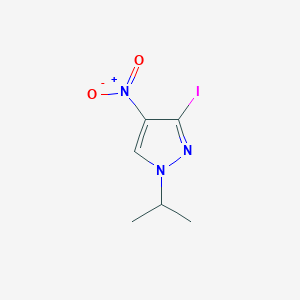

3-Iodo-1-isopropyl-4-nitro-1H-pyrazole

説明

3-Iodo-1-isopropyl-4-nitro-1H-pyrazole is a halogenated nitro-substituted pyrazole derivative characterized by three key functional groups:

- Iodo substituent at position 3: Introduces steric bulk and enhances polarizability, making the compound useful in crystallography (e.g., as a heavy atom for phasing) and medicinal chemistry (e.g., as a halogen-bond donor) .

- Nitro group at position 4: An electron-withdrawing group that stabilizes the aromatic system and directs electrophilic substitution reactions.

This compound’s structural uniqueness lies in the synergistic effects of these substituents, distinguishing it from simpler pyrazole derivatives.

特性

分子式 |

C6H8IN3O2 |

|---|---|

分子量 |

281.05 g/mol |

IUPAC名 |

3-iodo-4-nitro-1-propan-2-ylpyrazole |

InChI |

InChI=1S/C6H8IN3O2/c1-4(2)9-3-5(10(11)12)6(7)8-9/h3-4H,1-2H3 |

InChIキー |

AUOMSWAHIJCEHS-UHFFFAOYSA-N |

正規SMILES |

CC(C)N1C=C(C(=N1)I)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

The synthesis of 3-Iodo-1-isopropyl-4-nitro-1H-pyrazole typically involves the iodination of 1-isopropyl-4-nitro-1H-pyrazole. This can be achieved through various synthetic routes, including the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective iodination at the desired position on the pyrazole ring .

化学反応の分析

3-ヨード-1-イソプロピル-4-ニトロ-1H-ピラゾールは、次のようないくつかの種類の化学反応を起こす可能性があります。

置換反応: ヨウ素原子は、求核置換反応によって他の置換基に置き換えることができます。これらの反応の一般的な試薬には、アジ化ナトリウム、シアン化カリウム、およびさまざまなアミンが含まれます。

還元反応: ニトロ基は、パラジウム触媒存在下での水素ガスまたは酸性条件下での鉄粉などの還元剤を使用して、アミノ基に還元できます。

酸化反応: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、特にイソプロピル基で、酸化反応を起こす可能性があります.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

3-Iodo-1-isopropyl-4-nitro-1H-pyrazole serves as a scaffold for developing new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity against various diseases. Pyrazole derivatives have been noted for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Case Studies

Research has shown that pyrazole derivatives exhibit significant activity against cancer cell lines and inflammatory markers. For instance, derivatives similar to this compound have been synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo . These studies indicate the potential of such compounds in therapeutic applications.

Agricultural Chemistry

Agrochemical Applications

The compound has potential uses in agricultural chemistry as a herbicide or fungicide. Pyrazole derivatives are often explored for their ability to control plant pathogens and pests due to their bioactivity . The structural features of this compound may enhance its effectiveness as an agrochemical agent.

Synthesis and Efficacy

Studies have demonstrated that pyrazole derivatives can be synthesized efficiently and exhibit substantial herbicidal effects against various weeds. The synthesis typically involves halogenation reactions that introduce iodine or other halogens into the pyrazole ring, enhancing its biological activity .

Material Science

Functional Materials

In addition to biological applications, this compound can be utilized in the development of functional materials. Its unique chemical properties enable its use in dyes and fluorescent substances, which are increasingly important in various industrial applications .

Summary of Biological Activities

作用機序

類似化合物の比較

3-ヨード-1-イソプロピル-4-ニトロ-1H-ピラゾールは、次のような他のピラゾール誘導体と比較することができます。

4-ヨード-1-イソプロピル-1H-ピラゾール:

3-ブロモ-4-ヨード-1H-ピラゾール: イソプロピル基ではなく臭素原子を含むため、化学的性質と反応性が異なります.

3-ヨード-1H-ピラゾール: イソプロピル基とニトロ基の両方を欠いているため、複雑さが少なく、応用において潜在的に汎用性が低くなります.

3-ヨード-1-イソプロピル-4-ニトロ-1H-ピラゾールにおけるヨウ素、イソプロピル、ニトロ基のユニークな組み合わせは、さまざまな科学的および産業的用途にとって貴重な化合物となっています。

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent-Driven Physical and Chemical Properties

The table below compares 3-Iodo-1-isopropyl-4-nitro-1H-pyrazole with analogous pyrazole derivatives:

Key Observations:

Impact of Iodo vs. Bromo Substituents :

- The iodo group in this compound increases molecular weight by ~47 g/mol compared to its bromo analog, enhancing crystallographic utility due to higher electron density .

- Iodo derivatives exhibit stronger halogen-bonding interactions, making them preferable in supramolecular chemistry.

Role of the Isopropyl Group :

- The isopropyl group at N1 significantly reduces solubility in polar solvents (e.g., water) compared to 3-Iodo-4-nitro-1H-pyrazole, which lacks this substituent. This steric bulk may also hinder nucleophilic aromatic substitution (SNAr) at adjacent positions.

Nitro Group Effects :

Stability and Reactivity Trends

- Thermal Stability : The isopropyl group improves thermal stability compared to smaller alkyl groups (e.g., methyl), as observed in differential scanning calorimetry (DSC) studies of related compounds.

- Light Sensitivity : Unlike 3-Iodo-4-nitro-1H-pyrazole, which degrades under UV light, the isopropyl group in the target compound may offer partial photostability by sterically shielding the nitro group.

生物活性

3-Iodo-1-isopropyl-4-nitro-1H-pyrazole is a heterocyclic organic compound characterized by its unique pyrazole structure, which includes an iodine atom at the 3-position and a nitro group at the 4-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C₆H₈IN₃O₂

- Molecular Weight : Approximately 267.00 g/mol

- Structure : The compound features a five-membered ring with two nitrogen atoms, which contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anti-inflammatory Properties

The presence of the nitro group in the structure of this compound suggests potential anti-inflammatory effects. In animal models, administration of this compound has been associated with a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. A study reported a significant decrease in paw edema in rats treated with the compound compared to the control group .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. In vitro assays conducted on various cancer cell lines, including breast and colon cancer cells, revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values for these cancer cell lines were found to be below 20 µM, indicating potent anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to cellular stress and apoptosis. Additionally, the iodine atom may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets .

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against multiple pathogens. Results indicated that this compound exhibited superior antibacterial activity compared to other derivatives tested, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Effects

A pharmacological study investigated the anti-inflammatory effects of this compound in a carrageenan-induced rat paw edema model. The compound was administered at doses of 5, 10, and 20 mg/kg body weight. The highest dose resulted in a significant reduction in edema (up to 60% compared to control), showcasing its therapeutic potential in inflammatory conditions .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Isopropyl group at position 1 | Exhibits strong antimicrobial and anticancer activity |

| 4-Bromo-3-nitro-1H-pyrazole | Bromine instead of iodine at position 3 | Different reactivity patterns |

| 4-Nitro-1H-pyrazole | No halogen substitution | Lower biological activity compared to iodinated derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。